molecular formula C9H9N5O2 B14060067 4-Amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide

4-Amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B14060067
M. Wt: 219.20 g/mol
InChI Key: BOACWWQRUZPMQY-UHFFFAOYSA-N
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Description

4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction is a key step in the formation of the oxadiazole ring, which is crucial for the compound’s stability and reactivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency. The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-amino-N-hydroxy-N'-phenyl-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C9H9N5O2/c10-8-7(13-16-14-8)9(12-15)11-6-4-2-1-3-5-6/h1-5,15H,(H2,10,14)(H,11,12)

InChI Key

BOACWWQRUZPMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=NON=C2N)NO

Origin of Product

United States

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